molecular formula C13H20FN3O4S2 B2696027 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-09-2

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Cat. No.: B2696027
CAS No.: 897622-09-2
M. Wt: 365.44
InChI Key: CKMNLFALRVTHJP-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-11-6) is a chemical research reagent with a molecular formula of C14H22FN3O4S2 and a molecular weight of 379.47 g/mol . This compound features a distinct structural motif combining a 2-fluorophenyl-piperazine group with a sulfonyl ethyl methanesulfonamide chain. The presence of the fluorophenylpiperazine moiety is significant, as this pharmacophore is commonly found in ligands targeting central nervous system (CNS) receptors . Piperazine-based compounds are extensively investigated for their affinity towards various neuroreceptors, including serotonin and dopamine receptor families, which are critical in regulating mood, cognition, and behavior . The primary research value of this compound lies in its potential as a building block or investigative tool in medicinal chemistry and drug discovery. Researchers utilize such complex sulfonamide derivatives to study structure-activity relationships (SAR), particularly in the development of probes for transmembrane transporters or G-protein coupled receptors (GPCRs) . For instance, recent studies on analogues containing the 4-(2-fluorophenyl)piperazine group have highlighted their utility as inhibitors for human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and the cellular uptake of nucleoside-derived drugs . This compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O4S2/c1-22(18,19)15-6-11-23(20,21)17-9-7-16(8-10-17)13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMNLFALRVTHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide typically involves the reaction of 2-fluorophenylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine compounds.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The sulfonylethyl group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Piperazine vs. Non-Piperazine Derivatives

The piperazine ring in the target compound differentiates it from analogues like 2e (tert-butyl and TEMPO-oxy groups) and N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (methoxyphenyl and ethyl substituents). Piperazine derivatives often exhibit enhanced solubility and CNS penetration compared to bulkier tert-butyl or lipophilic aryl groups .

Fluorine Substitution

The 2-fluorophenyl group in the target compound contrasts with the 4-methylphenyl group in tolylfluanid and the methoxyphenyl group in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide.

Sulfonamide Diversity

While the target compound terminates in a methanesulfonamide group, 2e and N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide feature benzenesulfonamide moieties. Methanesulfonamide’s smaller size could reduce steric hindrance, favoring interactions with compact active sites compared to bulkier aryl-sulfonamides .

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide, a compound characterized by its unique piperazine and sulfonamide structure, has been the subject of extensive research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22FN3O4S2C_{18}H_{22}FN_3O_4S_2, with a molecular weight of 431.5 g/mol. The compound features a sulfonamide group linked to a piperazine ring substituted with a 2-fluorophenyl moiety.

The primary biological activity of this compound is attributed to its interaction with Equilibrative Nucleoside Transporters (ENTs) . These transporters are crucial in regulating nucleotide synthesis and adenosine function. The inhibition of ENTs by this compound affects various biochemical pathways, including:

  • Nucleotide Synthesis Pathway : By inhibiting ENTs, the compound disrupts the transport of nucleosides across cell membranes, leading to altered nucleotide availability.
  • Adenosine Regulation : The modulation of adenosine levels can influence numerous physiological processes, including immune response and inflammation.

Biological Activity and Case Studies

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have shown that compounds similar to this one can inhibit viral replication by targeting nucleoside transporters. In vitro assays demonstrated significant antiviral effects against various viruses.
  • Anticancer Properties : The inhibition of ENTs is linked to reduced cancer cell proliferation in certain types of tumors. For instance, a study focusing on colorectal cancer cells revealed that the compound could induce apoptosis through its action on ENTs.
  • Anti-inflammatory Effects : By modulating adenosine levels, this compound may exert anti-inflammatory effects, potentially beneficial in treating conditions like rheumatoid arthritis.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral nucleoside uptake,
AnticancerInduction of apoptosis in cancer cells ,
Anti-inflammatoryModulation of adenosine levels

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural components in determining the biological activity of this compound. Variations in the piperazine ring or sulfonamide group can significantly alter potency and selectivity towards ENTs.

Key Findings from SAR Studies:

  • Compounds with modifications on the piperazine ring showed varied inhibition profiles against ENT1 and ENT2.
  • The presence of electron-withdrawing groups like fluorine enhances binding affinity towards ENTs.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide?

Answer:
A two-step approach is commonly employed:

Sulfonylation of Piperazine: React 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., 2-chloroethanesulfonyl chloride) in a polar aprotic solvent (e.g., DMF) under inert conditions. Triethylamine is used to scavenge HCl .

Methanesulfonamide Coupling: Introduce the methanesulfonamide group via nucleophilic substitution or amidation. For example, treat the sulfonylated intermediate with methanesulfonyl chloride in the presence of a base like NaH. Purification typically involves flash column chromatography (silica gel, EtOAc/hexanes gradient) to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress using TLC or LC-MS.
  • Optimize stoichiometry to avoid side products (e.g., over-sulfonylation).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Confirm structural integrity via 1H^1H/13C^{13}C NMR. Key signals include:
    • Piperazine protons: δ 2.8–3.5 ppm (multiplet).
    • Sulfonyl ethyl group: δ 3.6–3.8 ppm (triplet, CH2_2SO2_2) .
  • X-ray Crystallography: Resolve stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding between sulfonamide and piperazine groups) .
  • HPLC-PDA/MS: Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Core Modifications: Vary the fluorophenyl group (e.g., 3- or 4-fluoro substitution) to assess impact on target binding. Compare EC50_{50} values in assays (e.g., antiviral activity against coronaviruses, where 4-fluorophenyl analogs showed EC50_{50} = 0.574 µM ).
  • Side Chain Engineering: Replace the methanesulfonamide with carboxamide or thiourea groups to modulate solubility and permeability .
  • Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., hydrogen bonds with the sulfonyl group) and validate via mutagenesis studies .

Data Interpretation:

  • Conflicting activity data across assays may arise from differences in cell permeability or off-target effects. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Advanced: How to resolve contradictions in reported biological activities of sulfonylpiperazine derivatives?

Answer:
Case Example: A compound may show high potency in enzyme assays (nM range) but low efficacy in cellular models.

  • Potential Causes:
    • Poor solubility: Measure logP and adjust formulation (e.g., use cyclodextrins) .
    • Metabolic instability: Perform microsomal stability assays and introduce steric hindrance (e.g., methyl groups) to reduce CYP450 metabolism .
  • Methodological Adjustments:
    • Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .
    • Use isogenic cell lines to isolate target-specific effects .

Advanced: What strategies improve target selectivity for piperazine-based sulfonamides?

Answer:

  • Selectivity Screening: Profile the compound against panels of related targets (e.g., GPCRs, kinases) to identify off-target interactions. For example, piperazine derivatives may bind 5-HT1A_{1A} receptors (Ki < 100 nM) .
  • Structural Tweaks:
    • Introduce bulky substituents (e.g., cyclopropylmethyl) to the piperazine ring to block non-specific binding .
    • Replace the sulfonyl group with sulfoxide to alter electronic properties .
  • In Silico Tools: Use homology modeling to predict cross-reactivity and guide rational design .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC. Sulfonamides are typically stable at acidic pH but may hydrolyze under alkaline conditions .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify degradation products. Piperazine rings are susceptible to photo-oxidation .

Advanced: What crystallographic insights inform salt or co-crystal formation?

Answer:

  • Salt Screening: React with counterions (e.g., HCl, maleic acid) and analyze via XRPD. Methanesulfonamide forms stable salts with improved solubility (e.g., hydrochloride salt, solubility >10 mg/mL in water) .
  • Co-crystallization: Use GRAS co-formers (e.g., succinic acid) to enhance bioavailability. Hydrogen bonding between the sulfonamide and co-former is critical for lattice stability .

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